N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a furan ring, and a chromene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dimethylamine, methylfuran, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chromene derivatives, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- 2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfanyl}ethanamine hemifumarate salt
Uniqueness
Compared to similar compounds, N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-7-14-16(23)10-19(26-18(14)9-12)20(24)21-11-15(22(3)4)17-8-6-13(2)25-17/h5-10,15H,11H2,1-4H3,(H,21,24) |
InChI Key |
ZGLNZQKMTIWHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(O3)C)N(C)C |
Origin of Product |
United States |
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